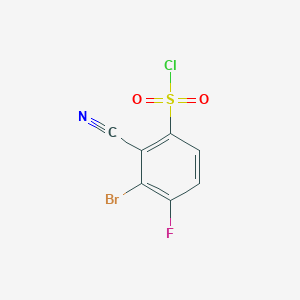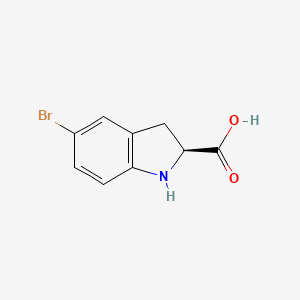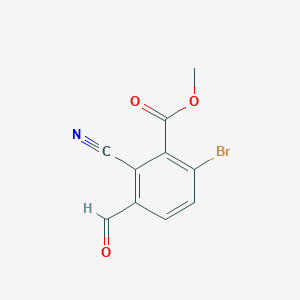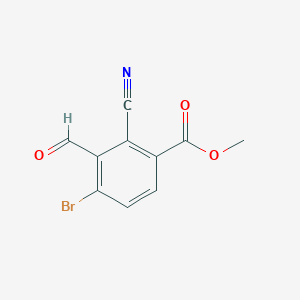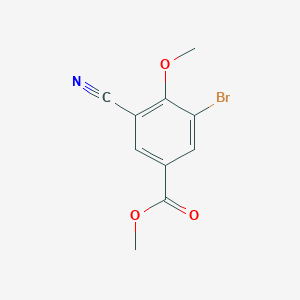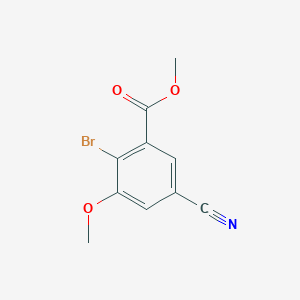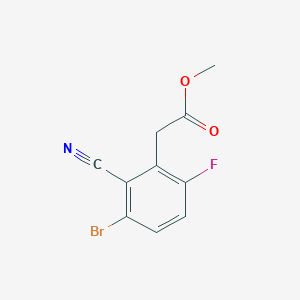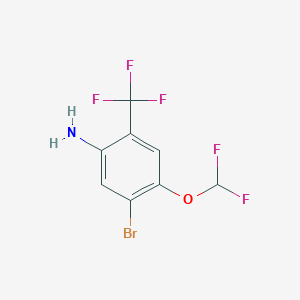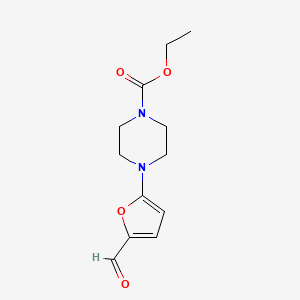
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate
Descripción general
Descripción
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1175653-32-3 . It has a molecular weight of 252.27 and its IUPAC name is ethyl 4-(5-formyl-2-furyl)-1-piperazinecarboxylate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Aplicaciones Científicas De Investigación
Antitubercular Agent Design and Synthesis
- Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate derivatives have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis in mice. Some compounds exhibited activity comparable to that of known antitubercular drugs, indicating their potential in the treatment of tuberculosis Shindikar & Viswanathan, 2005.
Neuropharmacological Investigations
- Piperazine derivatives, including this compound, have been explored for their effects on the central nervous system. Studies have shown their involvement in modulating neurotransmitter pathways and their potential therapeutic applications in treating mental disorders Brito et al., 2012; Galdino et al., 2015.
Analgesic and Anti-inflammatory Research
- Piperazine derivatives have been synthesized and screened for their analgesic and anti-inflammatory properties. Studies have identified several derivatives with potent analgesic activity, suggesting their potential in pain management and anti-inflammatory therapies Manoury et al., 1979.
Investigations in Diabetes and Glucose Homeostasis
- Piperazine derivatives have been identified as potential antidiabetic compounds. Structural modifications and pharmacological evaluations have resulted in the identification of derivatives with potent antidiabetic activity, mediated by increases in insulin secretion Le Bihan et al., 1999.
Studies in Urology
- Piperazine derivatives have been investigated for their effects on urethral tone, showing promise as treatments for lower urinary tract dysfunctions. Their preferential blocking activity in postjunctional as compared to prejunctional alpha-adrenergic responses suggests their potential in clinical settings Manzini et al., 1991.
Propiedades
IUPAC Name |
ethyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMGERWDIPWYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



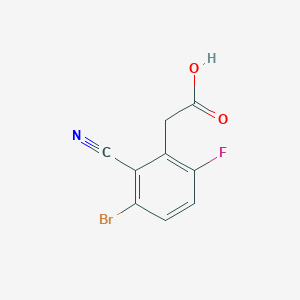

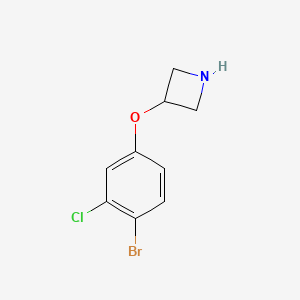
![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)
